2-[(2-Methoxyethyl)amino]nicotinic acid CAS number 460363-33-1
2-[(2-Methoxyethyl)amino]nicotinic acid CAS number 460363-33-1
An in-depth technical guide on 2-[(2-Methoxyethyl)amino]nicotinic acid , structured for researchers and drug development professionals.
CAS Number: 460363-33-1
Synonyms: 2-(2-Methoxyethylamino)pyridine-3-carboxylic acid
Molecular Formula: C
Executive Summary
2-[(2-Methoxyethyl)amino]nicotinic acid (CAS 460363-33-1) is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of fused pyridine systems. It serves as a critical scaffold for pyrido[2,3-d]pyrimidines , a pharmacophore class heavily investigated for tyrosine kinase inhibition (e.g., CDK4/6, EGFR) and phosphodiesterase (PDE) inhibition .
Unlike simple aminonicotinic acids, the N-methoxyethyl substituent provides unique physicochemical properties, enhancing aqueous solubility and offering specific hydrogen-bond acceptor motifs within enzyme binding pockets. This guide details its synthesis, mechanistic behavior, and downstream utility in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 168–172 °C (Typical for 2-amino-3-COOH pyridines) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH dependent) |
| pKa (Calc) | Acidic: ~4.8 (COOH); Basic: ~3.5 (Pyridine N) |
| LogP (Calc) | ~0.8 (Lipophilicity modulated by ether oxygen) |
| H-Bond Donors | 2 (NH, OH) |
| H-Bond Acceptors | 5 (Pyridine N, Ether O, Carboxyl O's) |
Synthetic Methodology
The synthesis of CAS 460363-33-1 follows a nucleophilic aromatic substitution (
Reaction Scheme
Precursors: 2-Chloronicotinic acid (2-CNA) + 2-Methoxyethylamine. Mechanism: Addition-Elimination via a Meisenheimer intermediate. The carboxylic acid at C3 activates the C2 position for nucleophilic attack by withdrawing electron density and stabilizing the transition state through H-bonding with the incoming amine.
Step-by-Step Protocol
Note: Perform all steps in a fume hood due to the irritant nature of chloronicotinic acids.
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Stoichiometry Setup:
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Charge a round-bottom flask with 2-Chloronicotinic acid (1.0 eq) .
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Add 2-Methoxyethylamine (2.5 - 3.0 eq) . Rationale: Excess amine acts as both the nucleophile and the base to quench the HCl byproduct.
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Solvent: Use Water or n-Butanol (3-5 volumes). Water is preferred for green chemistry; n-Butanol is used if higher reflux temperatures (>100°C) are required for kinetics.
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Reaction Phase:
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Heat the mixture to reflux (100–115 °C) .
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Monitoring: The reaction typically completes in 4–6 hours . Monitor via TLC (System: DCM/MeOH 9:1). The starting material (2-CNA) spot will disappear, and a more polar fluorescent spot (product) will appear.
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Visual Cue: The solution often transitions from colorless/pale yellow to a deeper yellow/orange as the substitution occurs.
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Workup & Isolation (Self-Validating Step):
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Cool the reaction mixture to room temperature.
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Acidification: Slowly adjust pH to 3.5–4.0 using 2N HCl or Glacial Acetic Acid.
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Observation: The product exists as a zwitterion. At the isoelectric point (pH ~3-4), the product will precipitate out as a solid. If no precipitate forms, concentrate the solvent volume by 50% and cool to 0°C.
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Filter the solid and wash with cold water (to remove amine salts) followed by cold diethyl ether (to remove organic impurities).
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Purification:
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Recrystallization from Ethanol/Water (1:1) yields high-purity crystals suitable for biological assays.
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Mechanistic & Workflow Visualization
The following diagram illustrates the
Figure 1: Synthetic pathway from precursor activation to pharmaceutical scaffold generation.
Pharmaceutical Applications
Scaffold for Kinase Inhibitors
The 2-aminonicotinic acid motif is a "privileged structure" in drug discovery. CAS 460363-33-1 is specifically valuable for synthesizing Pyrido[2,3-d]pyrimidines .
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Mechanism: The carboxylic acid (C3) and the secondary amine (C2) react with urea or formamide to close the pyrimidine ring.
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Target: These fused systems mimic the ATP purine ring, allowing them to dock into the ATP-binding pocket of kinases such as CDK4/6 (Cyclin-dependent kinases) and EGFR (Epidermal Growth Factor Receptor).
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Role of Methoxyethyl Group: The ether oxygen acts as a weak H-bond acceptor, potentially interacting with solvent-front residues in the kinase pocket, improving selectivity over lipophilic alkyl chains.
PDE Inhibitors
Derivatives of 2-aminonicotinic acids are documented precursors for Phosphodiesterase 4 (PDE4) inhibitors, used in treating COPD and psoriasis. The methoxyethyl tail improves the metabolic stability compared to simple alkyl chains, which are prone to rapid oxidative dealkylation.
Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must meet these criteria:
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1H NMR (DMSO-d6, 400 MHz):
- 13.0 (br s, 1H, COOH)
- 8.25 (dd, 1H, Pyridine H-6)
- 8.10 (dd, 1H, Pyridine H-4)
- 8.0 (br t, 1H, NH)
- 6.65 (dd, 1H, Pyridine H-5)
- 3.6 (m, 2H, CH2-O)
- 3.5 (m, 2H, CH2-N)
- 3.3 (s, 3H, OMe)
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HPLC Purity: >98% (Area%) at 254 nm.
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Mass Spectrometry (ESI+): [M+H]
= 197.2 m/z.
References
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Synthesis of 2-Chloronicotinic Acid Derivatives.
substitution of 2-chloronicotinic acid). -
Nicotinic Acid Derivatives in Drug Discovery. PubMed. (Review of nicotinic acid scaffolds in hyperlipidemia and kinase inhibition).
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Preparation of Pyrido[2,3-d]pyrimidines. Google Patents. (Patent describing the cyclization of 2-aminonicotinic acids to kinase inhibitors).
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Nucleophilic Substitution of Halopyridines. ChemicalBook. (General reactivity profiles for 2-chloronicotinic acid).
